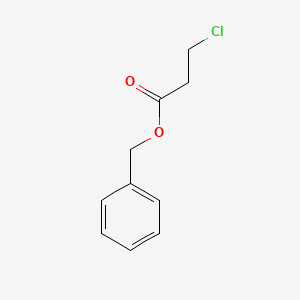

Benzyl 3-chloropropanoate

Descripción general

Descripción

Benzyl 3-chloropropanoate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and synthesis methods can provide insight into its characteristics. For instance, the synthesis of similar benzyl esters and their subsequent reactions are discussed, which may be relevant to understanding the properties and reactivity of benzyl 3-chloropropanoate .

Synthesis Analysis

The synthesis of related compounds involves the use of benzyl esters, which are key intermediates in the production of various chemical entities. For example, the synthesis of glycosides and glycosyl esters is achieved through the use of benzyl esters, which can be removed by hydrogenolysis . Additionally, the synthesis of (S)-2-Benzyl-3-chloropropionic acid from related chloromethyl compounds via asymmetric hydrogenation demonstrates a method that could potentially be adapted for the synthesis of benzyl 3-chloropropanoate .

Molecular Structure Analysis

The molecular structure of compounds similar to benzyl 3-chloropropanoate can be analyzed using various spectroscopic techniques and computational methods. For instance, the crystal structure analysis of a related compound was performed using X-ray diffraction, and its spectral properties were investigated using IR, NMR, and UV-Vis spectroscopy . These techniques could be applied to benzyl 3-chloropropanoate to determine its molecular structure and confirm its synthesis.

Chemical Reactions Analysis

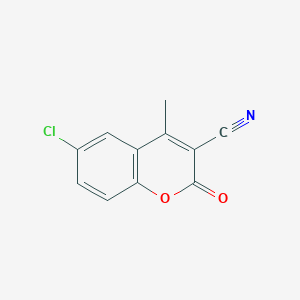

Chemical reactions involving benzyl esters and related compounds are diverse. For example, the disproportionation of Δ3-chromenes to form chromans involves intermolecular hydride transfer . Additionally, the reaction of 3-Aryl-2-chloropropanal with thioureas to form thiazole derivatives indicates the reactivity of chloropropanal compounds, which could be extrapolated to reactions involving benzyl 3-chloropropanoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 3-chloropropanoate can be inferred from studies on similar compounds. For instance, the liquid-crystalline behavior of copolymers containing chloro-substituted benzoic acids suggests that benzyl 3-chloropropanoate may also exhibit interesting phase behavior . The thermal stability of these copolymers provides an indication of the stability that benzyl 3-chloropropanoate might possess .

Aplicaciones Científicas De Investigación

Radical Addition and Cyclopropane Derivatives Formation

- Benzyl 3-chloropropanoate is utilized in synthetic chemistry for the formation of cyclopropane derivatives. A study demonstrated that treating benzyl bromoacetate with 3-butenylgallium dichloride in the presence of a radical initiator led to the formation of benzyl 3-cyclopropylpropanoate via a radical addition-substitution sequence. This methodology highlights the compound's role in constructing cyclopropane rings, which are significant in various bioactive molecules and pharmaceuticals (Usugi et al., 2002).

Synthesis of Novel Compounds with Biological Activity

- In the search for new compounds with biological activities, phenyl 3-chloropropanoate, a derivative of benzyl 3-chloropropanoate, was synthesized and used as a precursor for the synthesis of complex molecules with potential herbicidal activity. This showcases the compound's utility in the development of agrochemicals and its role in analogue synthesis for discovering new biologically active compounds (Deng-che, 2013).

Analytical Method Development

- Benzyl 3-chloropropanoate and its derivatives are also significant in analytical chemistry. A study developed an improved analytical method for determining chloropropanols in paperboard food packaging, illustrating the compound's relevance in ensuring food safety and compliance with packaging regulations (Mezouari et al., 2015).

Pharmaceutical Intermediate Production

- The compound serves as a precursor in the production of pharmaceutically active compounds, such as HIV protease inhibitors. Research on converting a batch process to a continuous flow system for producing key pharmaceutical intermediates underscores its importance in enhancing pharmaceutical manufacturing efficiency (Pollet et al., 2009).

Environmental and Microbial Studies

- In environmental sciences, the degradation of beta-chlorinated aliphatic compounds like 3-Chloropropanoic acid (a related compound) by microbial processes is investigated to address pollution and develop bioremediation strategies. This research area highlights the environmental impact and degradation pathways of chlorinated compounds, contributing to sustainable environmental management (Satpathy et al., 2017).

Propiedades

IUPAC Name |

benzyl 3-chloropropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQHRQQUQCZZHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278062 | |

| Record name | Benzyl 3-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-chloropropanoate | |

CAS RN |

6282-07-1 | |

| Record name | NSC404503 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC5954 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl 3-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.